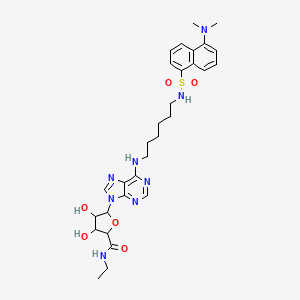![molecular formula C27H44O2 B14796894 (5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B14796894.png)
(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Colestolone, also known as 5α-cholest-8(14)-en-3β-ol-15-one, is a potent inhibitor of sterol biosynthesis. It is described as a hypocholesterolemic (lipid-lowering) agent. Colestolone was first reported in 1977 and has been studied extensively for its ability to significantly reduce serum cholesterol levels in both animals and humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Colestolone is synthesized through a series of chemical reactions starting from cholesterol or its derivatives. The synthetic route typically involves the oxidation of cholesterol to form cholest-4-en-3-one, followed by further oxidation and rearrangement to yield colestolone. The reaction conditions often include the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production of colestolone involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product. The use of advanced purification techniques such as chromatography is common to isolate colestolone from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: Colestolone undergoes various chemical reactions, including:
Oxidation: Colestolone can be further oxidized to form different derivatives.
Reduction: It can be reduced to form cholestanol derivatives.
Substitution: Colestolone can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed:
Oxidation Products: Various oxidized sterol derivatives.
Reduction Products: Cholestanol derivatives.
Substitution Products: Modified sterol compounds with different functional groups.
Applications De Recherche Scientifique
Colestolone has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in inhibiting sterol biosynthesis in cell cultures.
Medicine: Investigated for its potential as a hypocholesterolemic agent to lower cholesterol levels in patients.
Mécanisme D'action
Colestolone exerts its effects by inhibiting multiple early-stage steps in cholesterol biosynthesis, such as the enzyme HMG-CoA reductase. This inhibition leads to a reduction in the synthesis of cholesterol and other sterols. Colestolone does not affect late-stage steps in cholesterol biosynthesis, which helps to avoid the accumulation of toxic sterol intermediates. The compound is efficiently converted into cholesterol in the liver, further contributing to its lipid-lowering effects .
Comparaison Avec Des Composés Similaires
Triparanol: Another cholesterol biosynthesis inhibitor, but with higher toxicity due to the accumulation of sterol intermediates.
Azacosterol: Similar to triparanol, it inhibits late-stage cholesterol biosynthesis and has associated toxicity.
Cholesterol: The end product of the biosynthesis pathway that colestolone inhibits.
Uniqueness of Colestolone: Colestolone is unique in its ability to inhibit early-stage cholesterol biosynthesis without causing the accumulation of toxic intermediates. This makes it a safer alternative compared to other inhibitors like triparanol and azacosterol .
Propriétés
Formule moléculaire |
C27H44O2 |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(5S,9S,10S,13R,17S)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-20,22-23,28H,6-16H2,1-5H3/t18?,19-,20?,22+,23-,26-,27+/m0/s1 |
Clé InChI |
LINVVMHRTUSXHL-CVPMQUHFSA-N |
SMILES isomérique |
CC(C)CCCC(C)[C@@H]1CC(=O)C2=C3CC[C@H]4CC(CC[C@@]4([C@@H]3CC[C@]12C)C)O |
SMILES canonique |
CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one](/img/structure/B14796819.png)
![Spiro[4.6]undecane-3-carboxylic acid](/img/structure/B14796836.png)
![N-[3-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide](/img/structure/B14796844.png)
![N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-2-chlorobenzamide](/img/structure/B14796851.png)

![2-methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14796861.png)


![2-Chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B14796873.png)

![[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-{[(Benzyloxy)[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-Carbonyl]-Amino}ethyl)phosphinyl]-2-[(3-Phenylisoxazol-5-Yl)methyl]-1-Oxo-Propyl}amino)-3-(4-Hydroxy-Phenyl)](/img/structure/B14796898.png)

